N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide
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Overview
Description
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This can be achieved by reacting 2-amino-4-methylthiazole with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation.
Attachment of the Benzenesulfonamide Group: The imidazo-thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the microwave-assisted synthesis and large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and antitubercular agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
- (6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl carbamate
Uniqueness
N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is unique due to its combination of an imidazo-thiazole ring with a benzenesulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-10-20-14-16-12(9-17(11)14)7-8-15-21(18,19)13-5-3-2-4-6-13/h2-6,9-10,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYFXCLPMWTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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